

Application Note: Quantitative Analysis of Disperse Yellow 7 in Textiles by HPLC-DAD

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Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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Introduction

Disperse Yellow 7 is a synthetic azo dye used for coloring hydrophobic fibers like polyester, nylon, and cellulose acetate.[1][2] Concerns regarding its potential to cause allergic contact dermatitis and the possibility of it being a precursor to carcinogenic aromatic amines have made its detection and quantification in textile products a matter of consumer safety and regulatory importance.[1] High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the separation, identification, and quantification of **Disperse Yellow 7** in textile extracts.[1][3] This application note provides a detailed protocol for the analysis of **Disperse Yellow 7** in textiles using HPLC-DAD.

Principle of HPLC-DAD Analysis

High-Performance Liquid Chromatography (HPLC) separates chemical compounds in a mixture based on their differential partitioning between a stationary phase (a column packed with small particles) and a liquid mobile phase that is pumped through the column.[3] For **Disperse Yellow 7**, a nonpolar C18 reversed-phase column is commonly used, where the nonpolar dye interacts with the stationary phase.[1][3] A polar mobile phase is used to elute the compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with different polarities can be separated.

The Diode Array Detector (DAD) is a UV-Visible spectrophotometer that measures the absorbance of the eluate across a range of wavelengths simultaneously.[1] This allows for the identification of **Disperse Yellow 7** by its characteristic absorption spectrum and its

quantification by measuring the absorbance at its wavelength of maximum absorbance (λ_{max}), which is approximately 364 nm.[1]

Experimental Protocols

1. Materials and Reagents

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (analytical grade), Formic acid (optional, for mobile phase modification).[1][4]
- Standards: Analytical standard of **Disperse Yellow 7**.[4]
- Reagents: Ammonium acetate (optional, for mobile phase buffer).[1]
- Filters: 0.22 μm or 0.45 μm PTFE syringe filters for sample clarification.[1][3]
- Textile Sample: A representative piece of the textile to be analyzed.

2. Sample Preparation: Ultrasound-Assisted Extraction

This protocol describes a common method for extracting **Disperse Yellow 7** from textile samples.[1][5]

- Cut the textile material into small pieces (approximately 5 mm x 5 mm).[1]
- Accurately weigh about 1.0 g of the textile sample into a 50 mL conical flask.[1]
- Add 20 mL of methanol to the flask.[1][5]
- Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1][5]
- Allow the extract to cool to room temperature.
- Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any suspended fibers.[1][5]
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial for analysis.[1][5]

3. Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh a suitable amount of **Disperse Yellow 7** analytical standard and dissolve it in methanol to prepare a stock solution of 100 µg/mL.[1]
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).[1]

4. HPLC-DAD Instrumentation and Conditions

The following are typical starting conditions. Method optimization may be required.

Parameter	Condition
HPLC System	A standard HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD).[3]
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid[1]
Gradient Program	Develop a suitable gradient to separate Disperse Yellow 7 (e.g., start with a lower % of B and increase).
Flow Rate	0.3 - 1.0 mL/min.
Injection Volume	10 µL.[3]
Column Temperature	30 - 40°C.
DAD Wavelength	Detection at the λ_{max} of Disperse Yellow 7 (~364 nm); scan from 200-800 nm for spectral confirmation.[1]

5. Quantification

- Inject the prepared calibration standards into the HPLC system.

- Construct a calibration curve by plotting the peak area of **Disperse Yellow 7** against the concentration of the standards.^[1]
- Inject the prepared textile sample extract.
- Identify the **Disperse Yellow 7** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of a standard.^[1]
- Determine the concentration of **Disperse Yellow 7** in the sample extract using the calibration curve.

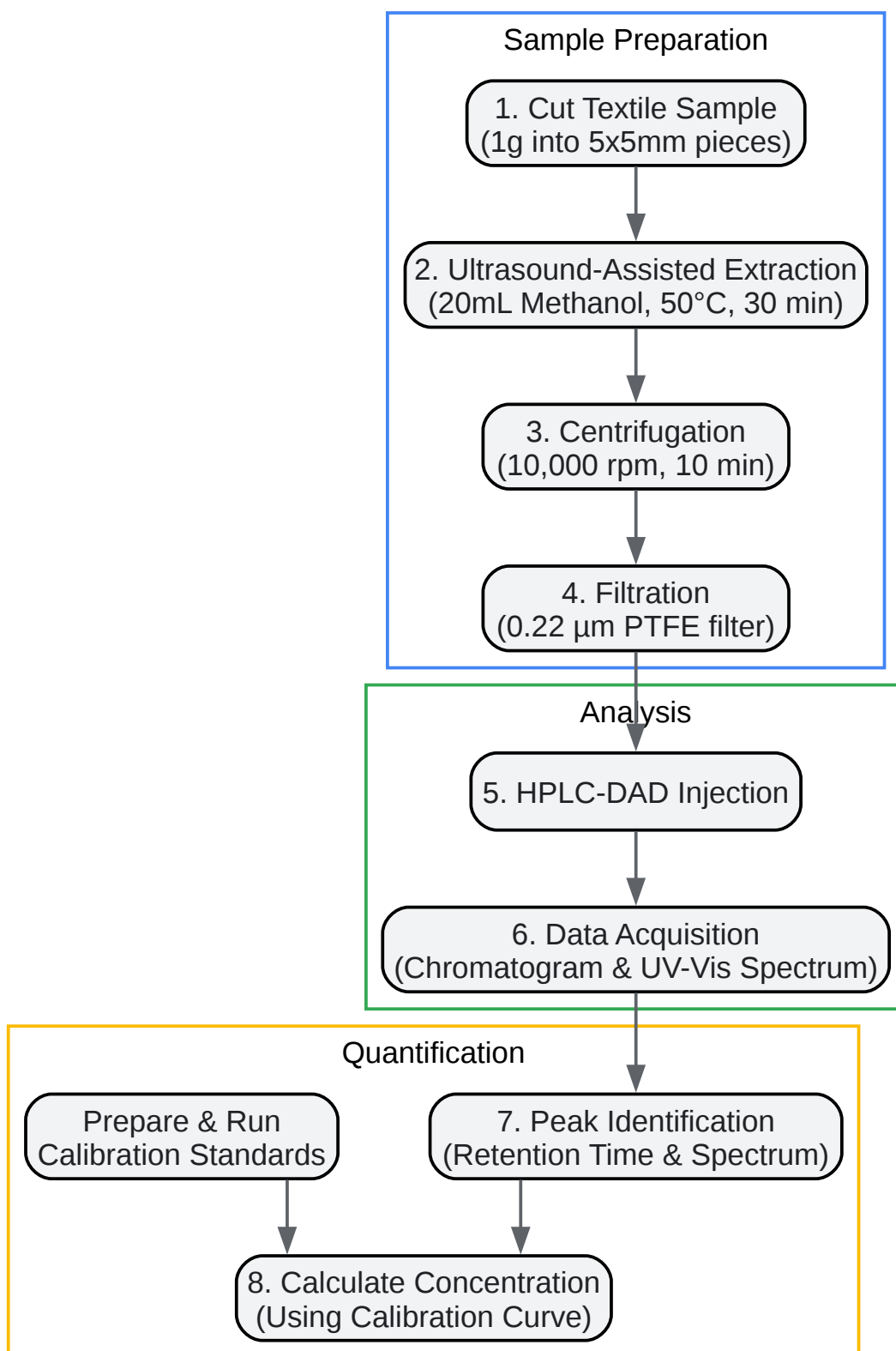
Data Presentation and Method Validation

The HPLC method should be validated to ensure its suitability for the analysis.^[3] Key validation parameters are summarized below.

Table 1: HPLC-DAD Method Validation Parameters

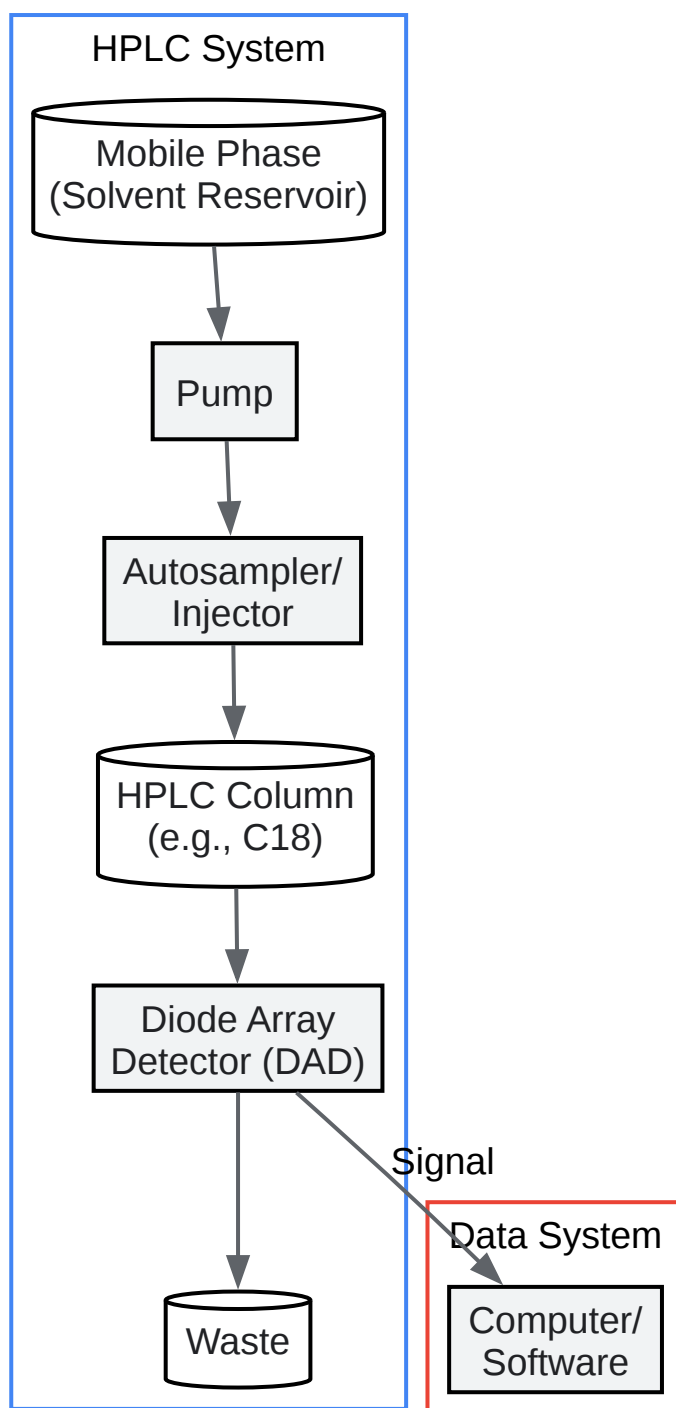
Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte in the presence of other components. This is shown by the separation of the dye peak from interferences.[3]	Peak purity and resolution from adjacent peaks.
Linearity	The ability to produce results directly proportional to the analyte concentration over a given range.[3]	Correlation coefficient (r^2) > 0.995.[6]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise ratio of 3:1.[6]
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically in the range of 0.06 – 4.09 ng/mL.[5]
Accuracy (Recovery)	The closeness of the test results to the true value, determined by spike recovery studies.[3]	Recovery rates typically between 77.2–98.0%.[7]
Precision (Repeatability)	The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Relative Standard Deviation (RSD) < 5%.[8]

Visualizations



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Caption: Workflow for HPLC-DAD analysis of **Disperse Yellow 7** in textiles.



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Caption: Logical relationship of HPLC-DAD system components.

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